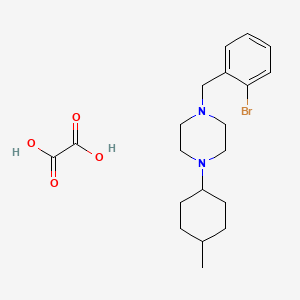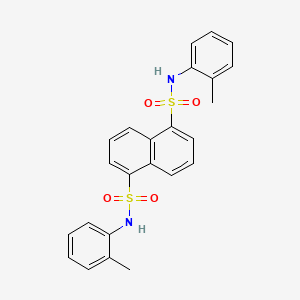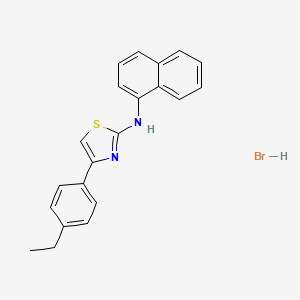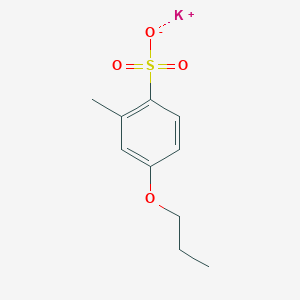
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a piperazine derivative that exhibits interesting pharmacological properties, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves its interaction with various neurotransmitter systems in the brain. It acts as a 5-HT1A receptor agonist, which results in the activation of the receptor and subsequent downstream signaling. This leads to the release of neurotransmitters such as serotonin, which can modulate mood and behavior. It also inhibits the uptake of dopamine and norepinephrine, which can increase their availability in the synaptic cleft and enhance their signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate are diverse and depend on the specific pharmacological activity being studied. It has been shown to modulate various neurotransmitter systems in the brain, leading to changes in mood, behavior, and cognition. It has also been found to possess anticonvulsant and analgesic properties, which can be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate in lab experiments include its relatively simple synthesis method, its diverse pharmacological properties, and its potential applications in various research areas. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate. One area of interest is its potential as a treatment for anxiety and depression, given its 5-HT1A receptor agonist activity. Another area of interest is its potential as a treatment for ADHD and other related disorders, given its ability to inhibit dopamine and norepinephrine uptake. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate involves the reaction of 4-(4-methylcyclohexyl)piperazine with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound, which is then converted to its oxalate salt form using oxalic acid. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(4-methylcyclohexyl)piperazine oxalate has been found to exhibit various pharmacological activities, making it a promising candidate for scientific research. It has been reported to act as a 5-HT1A receptor agonist, which can be useful in the treatment of various neurological disorders such as anxiety and depression. It has also been found to inhibit the uptake of dopamine and norepinephrine, which can be beneficial in the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to possess anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19;3-1(4)2(5)6/h2-5,15,17H,6-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAYJREKFQIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)
![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)



![2-(4-methylphenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4988805.png)
![(3R*,4R*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B4988815.png)


![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)
![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)
